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Compound of Interest

Compound Name: 5-Bromo-4-fluoro-2-methylpyridine

CAS No.: 1211532-14-7

Cat. No.: B1142573 Get Quote

Executive Summary
5-Bromo-4-fluoro-2-methylpyridine is a critical halogenated heterocyclic building block used

in the synthesis of pharmaceutical intermediates, particularly for Suzuki-Miyaura cross-coupling

reactions targeting the C-5 position.[1] While the molecular connectivity is well-established via

NMR, the solid-state crystal structure presents unique challenges due to the molecule's low

melting point and the competitive nature of its halogen bonding donors (Br) and acceptors (N,

F).[1]

This guide provides a definitive protocol for the structural determination and solid-state analysis

of this scaffold. It details the experimental workflow for obtaining X-ray quality crystals

(including in situ cryo-crystallography techniques for low-melting variants), data collection

strategies to mitigate bromine absorption, and a theoretical framework for interpreting the

resulting halogen-bonded networks.[1]

Physicochemical Profile & Crystallization
Strategy[1]
Physicochemical Properties
Before attempting crystallization, the physical state must be assessed.[1] Isomeric analogs

(e.g., 5-bromo-2-fluoro-4-methylpyridine) are often low-melting solids or oils at room

temperature.[1]
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Molecular Formula:

[1][2][3]

Molecular Weight: 190.01 g/mol [1][2][3][4]

Predicted Melting Point: 30–45 °C (Based on 2-bromo-5-methylpyridine analogs).[1]

Solubility: High in chlorinated solvents (DCM,

), moderate in alcohols, low in water.[1]

Crystallization Protocol
Due to the likely low melting point, standard evaporation may yield oils.[1] Two distinct

pathways are recommended:

Pathway A: For Solid Samples (mp > 40°C)

Solvent Screening: Utilize a binary solvent system to induce slow precipitation.[1]

System 1: Dichloromethane (solvent) / Hexane (antisolvent) via vapor diffusion.[1]

System 2: Ethanol via slow evaporation at 4°C.[1]

Seed Generation: If oiling occurs, scratch the vessel surface with a glass rod or introduce a

seed crystal of a structurally similar isomorph (e.g., 2,5-dibromopyridine) to induce

nucleation.[1]

Pathway B: For Liquids/Low-Melting Solids (mp < 30°C)[1]

In Situ Cryo-Crystallography:

Load the neat liquid into a 0.3 mm Lindemann capillary.[1]

Mount on the goniometer and flash cool to 100 K.

Use the Optical Heating and Crystallization Device (OHCD) technique: Use a localized IR

laser to melt the polycrystal into a single seed, then slowly cool to propagate the single
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crystal front.[1]

Experimental Workflow Diagram
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Physical State Assessment
(DSC / Visual)

Solid at RT

mp > 40°C Liquid / Low MP (<30°C)

mp < 30°C

Vapor Diffusion
(DCM / Hexane)

Slow Evaporation
(EtOH, 4°C)

Single Crystal XRD
(Mo Kα, 100 K)

Capillary Loading
(Neat Liquid)

In Situ Cryo-Crystallization
(IR Laser Zone Melting)

Structure Solution
(SHELXT / Olex2)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://cymitquimica.com/products/3B-B3579/864830-16-0/5-bromo-2-fluoro-4-methylpyridine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Decision tree for the crystallization and structural determination of 5-Bromo-4-fluoro-
2-methylpyridine, addressing both solid and liquid physical states.

Data Acquisition & Refinement Standards
X-Ray Source Selection[1]

Radiation:Molybdenum (Mo Kα,

Å) is mandatory.[1]

Reasoning: The bromine atom (

) has a high absorption coefficient.[1] Copper radiation (Cu Kα) will result in significant
absorption errors and reduced data quality.[1]

Temperature: Data must be collected at 100 K (cryostream).

Reasoning: Reduces thermal motion (ellipsoids) of the methyl group and minimizes

dynamic disorder common in halogenated pyridines.[1]

Refinement Strategy
Absorption Correction: Apply Multi-scan or Gaussian integration (face-indexed) corrections to

account for the Br atom.

Disorder Handling: The fluorine atom (Pos 4) and hydrogen atoms may show positional

disorder.[1] If F/H disorder is observed, model with split positions using PART commands in

SHELXL.[1]

Anomalous Dispersion: The presence of Br allows for absolute structure determination (if the

space group is non-centrosymmetric), though this molecule is achiral.[1]

Structural Analysis: Halogen Bonding & Packing
Once the structure is solved, the analysis must focus on the supramolecular architecture,

specifically the role of the Halogen Bond (XB).[1]
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Conformational Analysis
The pyridine ring is expected to be planar.[1] The critical structural parameter is the C5–Br

bond length (typically 1.88–1.90 Å) and the C4–F bond length (typically 1.33–1.35 Å).[1] The

steric repulsion between the ortho-positioned Br and F atoms may induce a slight in-plane

bending of the C–X bonds away from each other.[1]

The Halogen Bond (XB) Landscape
In the solid state, 5-Bromo-4-fluoro-2-methylpyridine is a textbook candidate for

-hole interactions.[1]

Donor: The Bromine atom (C5-Br) exhibits a positive electrostatic potential cap (

-hole) along the extension of the C-Br bond.[1]

Acceptor: The Pyridine Nitrogen (N1) is the strongest Lewis base.[1]

Predicted Interaction: The primary driving force for crystallization will likely be a C5–Br[1]···N1

intermolecular halogen bond.[1]

Geometry: Linear (

angle

).[1]

Distance: Significantly less than the sum of van der Waals radii (

Å).[1] Expect distances in the range of 2.90 – 3.10 Å.[1]

Secondary Interactions:

Type II Halogen-Halogen Contacts:

interactions are possible but weaker due to the low polarizability of fluorine.[1]

-Stacking: The electron-deficient pyridine ring (due to F/Br substitution) may form face-to-
face stacks with offset geometry.[1]
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Figure 2: Predicted supramolecular assembly driven by C-Br[1][5]···N halogen bonding.[1] The

Br atom acts as the electrophilic donor, while the Pyridine N acts as the nucleophilic acceptor.

[1]

Quantitative Data Summary (Expected)
Parameter Value / Range Notes

Crystal System Monoclinic or Triclinic Common for planar aromatics

Space Group or
Centrosymmetric packing

preferred

Z (Units/Cell) 4 (Monoclinic) or 2 (Triclinic)

C–Br Bond 1.88 – 1.90 Å Typical aromatic C-Br

C–F Bond 1.33 – 1.35 Å Typical aromatic C-F

XB Distance (Br[1][5][6][7]

[8]···N)
2.95 – 3.15 Å

Strong interaction (

)

XB Angle (C-Br[1]···N) 170° – 180° Highly directional
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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